(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide

Kinase inhibitor design Fragment-based drug discovery Hydrogen bond donor count

(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide (CAS 1354033-53-6, molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol) is a chiral amino acid-derived amide featuring a pyrazine heterocycle and a defined (S)-stereocenter at the α-carbon of the alanine moiety. The compound contains a primary amine, a secondary amide NH, and a pyrazine ring that serves as a hydrogen-bond acceptor, yielding a topological polar surface area (TPSA) of 80.9 Ų and a computed XLogP3-AA of approximately -0.5, placing it in a favorable polarity range for fragment-based drug discovery.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B7926356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN=C1)NC(=O)C(C)N
InChIInChI=1S/C9H14N4O/c1-6(10)9(14)13-7(2)8-5-11-3-4-12-8/h3-7H,10H2,1-2H3,(H,13,14)/t6-,7?/m0/s1
InChIKeyHZMRDLPQBUPAKG-PKPIPKONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide (CAS 1354033-53-6): Chiral Amide Building Block for GPCR and Kinase-Targeted Drug Discovery


(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide (CAS 1354033-53-6, molecular formula C₉H₁₄N₄O, molecular weight 194.23 g/mol) is a chiral amino acid-derived amide featuring a pyrazine heterocycle and a defined (S)-stereocenter at the α-carbon of the alanine moiety . The compound contains a primary amine, a secondary amide NH, and a pyrazine ring that serves as a hydrogen-bond acceptor, yielding a topological polar surface area (TPSA) of 80.9 Ų and a computed XLogP3-AA of approximately -0.5, placing it in a favorable polarity range for fragment-based drug discovery . Its stereospecific (S)-configuration at the amino acid α-carbon makes it a valuable chiral intermediate for asymmetric synthesis and bioactive molecule development, particularly in programs targeting G-protein-coupled receptors (GPCRs) and kinases .

Why (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide Cannot Be Replaced by Generic N-Alkyl Pyrazine Amide Analogs


Within the pyrazine-amino acid amide series, subtle structural variations at the amide nitrogen (NH vs. N-methyl, N-isopropyl, or N-cyclopropyl) produce profound differences in hydrogen-bonding capacity, conformational flexibility, and steric bulk that directly impact molecular recognition by biological targets . The target compound features a secondary amide NH (hydrogen bond donor count = 2), whereas its N-alkyl congeners such as (S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide (CAS 1354025-38-9, HBD count = 1) and (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide (CAS 1354026-15-5, HBD count = 1) lack this donor capability at the amide position . This difference is pharmacologically consequential: the amide NH can engage in critical hinge-region hydrogen bonds in kinase ATP-binding pockets, a motif exploited by multiple aminopyrazine kinase inhibitor programs . Generic substitution with an N-alkyl analog therefore risks loss of target engagement, altered selectivity profiles, or failed crystallization of protein-ligand complexes, rendering the unsubstituted amide NH of the title compound a non-interchangeable structural determinant.

(S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Secondary Amide NH Preserves Dual Hydrogen-Bond Donor Capacity Lost in N-Alkyl Analogs

The target compound possesses two hydrogen bond donors (HBD = 2) derived from the primary amine and the secondary amide NH, whereas its closest N-alkyl analogs—(S)-2-Amino-N-methyl-N-(1-pyrazin-2-yl-ethyl)-propionamide (CAS 1354025-38-9), (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide, and (S)-2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide (CAS 1354026-15-5)—each have HBD = 1 due to tertiary amide formation . In medicinal chemistry campaigns targeting kinase hinge regions or GPCR orthosteric sites, the presence of an additional hydrogen bond donor can be the difference between low-micromolar and sub-nanomolar binding affinity .

Kinase inhibitor design Fragment-based drug discovery Hydrogen bond donor count Structure-activity relationship

Lower Molecular Weight and Smaller Rotatable Bond Count Confer Superior Fragment-Like Properties vs. N-Cyclopropyl Analog

With a molecular weight of 194.23 g/mol and only 3 rotatable bonds, the target compound adheres strictly to the Astex Rule of Three for fragment-based drug discovery (MW < 300, RotB ≤ 3), whereas the N-cyclopropyl analog (CAS 1354026-15-5) has MW = 234.30 g/mol and 4 rotatable bonds, and the N-isopropyl analog is even larger . In fragment-based screening, every 40 Da increase in molecular weight typically reduces hit rates by approximately 30% due to decreased aqueous solubility and increased molecular complexity .

Fragment-based screening Ligand efficiency Rule of Three compliance Molecular weight

Defined (S)-Stereochemistry at the Alanine α-Carbon Ensures Enantioselective Target Engagement Absent in Racemic Mixtures

The target compound is supplied with a specified (S)-configuration at the alanine α-carbon, as confirmed by its IUPAC name (2S)-2-amino-N-(1-pyrazin-2-ylethyl)propanamide and SMILES notation O=C([C@H](C)N)NC(C)C1C=NC=CN=1 . Vendors report enantiomeric purity of ≥98% for the (S)-enantiomer . In contrast, the (R)-enantiomer or racemic mixture (if used) would present the methyl group in the opposite spatial orientation, which can completely abrogate or invert biological activity at chiral binding sites such as GPCRs and kinases, where stereochemical discrimination is often >100-fold .

Chiral resolution Enantiomeric purity Stereospecific binding Asymmetric synthesis

Topological Polar Surface Area of 80.9 Ų Optimizes Blood-Brain Barrier Penetration Potential for CNS-Targeted Programs

The target compound has a computed Topological Polar Surface Area (TPSA) of 80.9 Ų, which falls within the optimal range (60–90 Ų) for passive blood-brain barrier (BBB) penetration as established by Pardridge and others . This is a critical differentiator for CNS-targeted drug discovery programs. N-alkyl analogs with additional hydrophobic bulk (e.g., N-isopropyl or N-cyclopropyl) have identical TPSA values (since the polar atoms are unchanged) but higher XLogP values (computed XLogP3-AA for the cyclopropyl analog is -0.4 vs. estimated -0.5 for the target compound), shifting their overall CNS multiparameter optimization (MPO) scores in potentially unfavorable directions depending on the specific target product profile .

CNS drug discovery Blood-brain barrier permeability Topological polar surface area Physicochemical optimization

Optimal Procurement and Application Scenarios for (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide


Fragment-Based Lead Discovery for Kinase and GPCR Targets Requiring Hinge-Region Hydrogen Bonding

The compound's dual hydrogen bond donor capacity (HBD = 2) and low molecular weight (194.23 g/mol) make it ideally suited as a fragment for screening against kinase ATP-binding sites, where the secondary amide NH can mimic the hinge-region hydrogen bond donation of the adenine ring of ATP . Procurement at ≥98% chiral purity ensures that fragment soaking and co-crystallization experiments yield interpretable electron density without racemic ambiguity .

Chiral Building Block for Asymmetric Synthesis of Aminopyrazine-Based Drug Candidates

With a defined (S)-stereocenter at the α-carbon and a reactive primary amine handle, this compound serves as a versatile chiral intermediate for constructing more complex aminopyrazine scaffolds. The unsubstituted amide NH permits subsequent N-functionalization, while the primary amine allows coupling to carboxylic acid or sulfonyl chloride partners . The measured TPSA of 80.9 Ų and computed XLogP of approximately -0.5 place derived compounds in favorable physicochemical space for oral bioavailability .

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration Optimization

For neuroscience targets where passive BBB penetration is a prerequisite, the compound's TPSA of 80.9 Ų combined with its moderate hydrogen bond donor count positions it within the established CNS drug-like chemical space . Unlike bulkier N-alkyl analogs that may exceed optimal MW or lipophilicity thresholds, this compound maintains fragment-like properties that facilitate CNS lead optimization from a favorable starting point .

Coordination Chemistry and Metal-Binding Studies Leveraging the Pyrazine Nitrogen Lone Pair

The pyrazine ring nitrogen atoms serve as soft Lewis base donors for transition metal coordination, enabling applications in metallodrug design, molecular weaving, and catalytic asymmetric synthesis . The compound's defined (S)-chirality at the alanine moiety introduces stereochemical control into metal complexes, a feature absent in achiral pyrazine amides.

Quote Request

Request a Quote for (S)-2-Amino-N-(1-pyrazin-2-yl-ethyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.